molecular formula C16H36O7P2 B15344243 Diphosphoric acid, bis(2-ethylhexyl) ester CAS No. 26836-28-2

Diphosphoric acid, bis(2-ethylhexyl) ester

Cat. No.: B15344243
CAS No.: 26836-28-2
M. Wt: 402.40 g/mol
InChI Key: BDIZXIOWAPGQTJ-UHFFFAOYSA-N
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Description

Diphosphoric acid, bis(2-ethylhexyl) ester is a chemical compound with the molecular formula C16H36O7P2. This compound is a type of organophosphorus ester and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphosphoric acid, bis(2-ethylhexyl) ester typically involves the esterification of diphosphoric acid with 2-ethylhexanol. The reaction is usually carried out under acidic conditions with a catalyst to promote the esterification process. The reaction can be represented as follows: \[ \text{H}_4\text{P}2\text{O}7 + 2 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{C}{16}\text{H}{36}\text{O}_7\text{P}_2 + 2 \text{H}_2\text{O} \]

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Diphosphoric acid, bis(2-ethylhexyl) ester can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield diphosphoric acid and 2-ethylhexanol.

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Major Products Formed:

  • Hydrolysis: Diphosphoric acid and 2-ethylhexanol

  • Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used

  • Reduction: Reduced forms of the compound

Scientific Research Applications

Diphosphoric acid, bis(2-ethylhexyl) ester is used in various scientific research applications due to its unique properties:

  • Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is used as a plasticizer, flame retardant, and in the production of lubricants and hydraulic fluids.

Mechanism of Action

The mechanism by which diphosphoric acid, bis(2-ethylhexyl) ester exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with biological membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Tris(2-ethylhexyl) phosphate

  • Bis(2-ethylhexyl) phosphite

  • Dibutyl phosphate

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Properties

CAS No.

26836-28-2

Molecular Formula

C16H36O7P2

Molecular Weight

402.40 g/mol

IUPAC Name

bis(2-ethylhexyl) phosphono phosphate

InChI

InChI=1S/C16H36O7P2/c1-5-9-11-15(7-3)13-21-25(20,23-24(17,18)19)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H2,17,18,19)

InChI Key

BDIZXIOWAPGQTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)(O)O

Origin of Product

United States

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